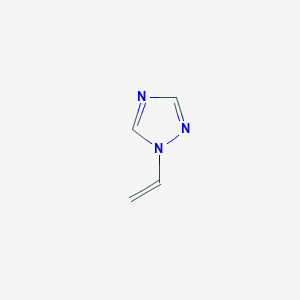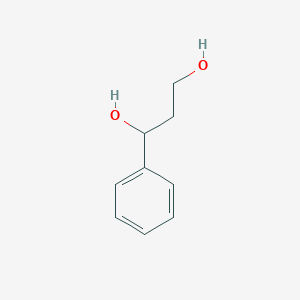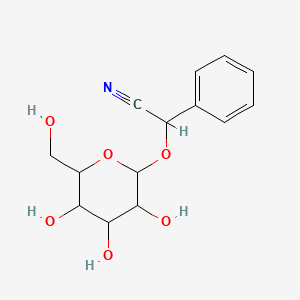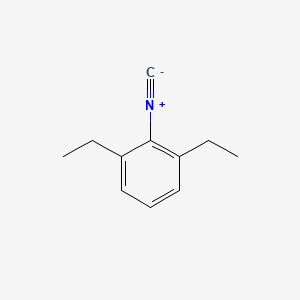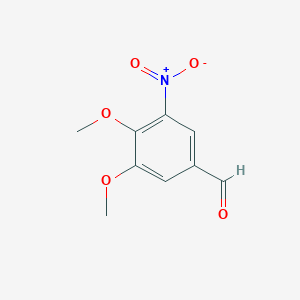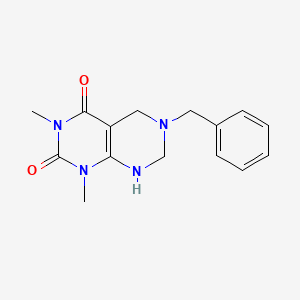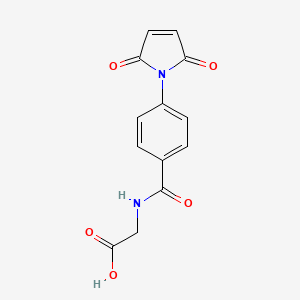
Nona-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-2,4-dienal is a natural product found in Agaricus bisporus with data available.
Scientific Research Applications
Synthesis and Characterization
- Nona-2,4-dienal, along with other 2,4-dienals like 2,4-heptadienal and 2,4-hendecadienal, has been synthesized and characterized for their physical and chemical properties, such as ultraviolet absorption characteristics and infra-red spectrum, indicating its significance in chemical studies and material science (Forss & Hancox, 1956).
Catalysis and Chemical Reactions
- Ti-catalyzed [6π + 2π] cycloadditions of allenes with 1,3,5-cycloheptatriene lead to the formation of endo-bicyclo[4.2.1]nona-2,4-diene derivatives, demonstrating this compound's role in complex chemical synthesis (D’yakonov, Kadikova, & Dzhemilev, 2011).
Chromatography
- This compound has been studied in thin-layer chromatographic procedures, indicating its importance in analytical chemistry for separating compounds in mixtures (Urbach, 1963).
Organocatalysis
- The molecule has been used in organocatalytic asymmetric remote aziridination, showing its utility in creating enantioenriched motifs, a critical aspect in medicinal and synthetic chemistry (Halskov, Naicker, Jensen, & Jørgensen, 2013).
Flavor Research
- In food science, this compound has been identified as a major component in flavor research, particularly in its relation to fat oxidation and its impact on the flavor of fried and baked foods (Patton, Barnes, & Evans, 1959).
properties
CAS RN |
30551-17-8 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
nona-2,4-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3 |
InChI Key |
ZHHYXNZJDGDGPJ-UHFFFAOYSA-N |
SMILES |
CCCCC=CC=CC=O |
Canonical SMILES |
CCCCC=CC=CC=O |
density |
0.850-0.870 |
Other CAS RN |
30551-17-8 6750-03-4 |
physical_description |
Slightly yellow liquid; strong, fatty, floral |
Pictograms |
Irritant |
solubility |
soluble in fixed oils; Insoluble in water soluble (in ethanol) |
synonyms |
2,4-nonadienal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
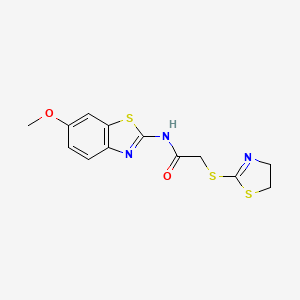


![3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-5,14-dihydroxycard-20(22)-enolide](/img/structure/B1205246.png)
